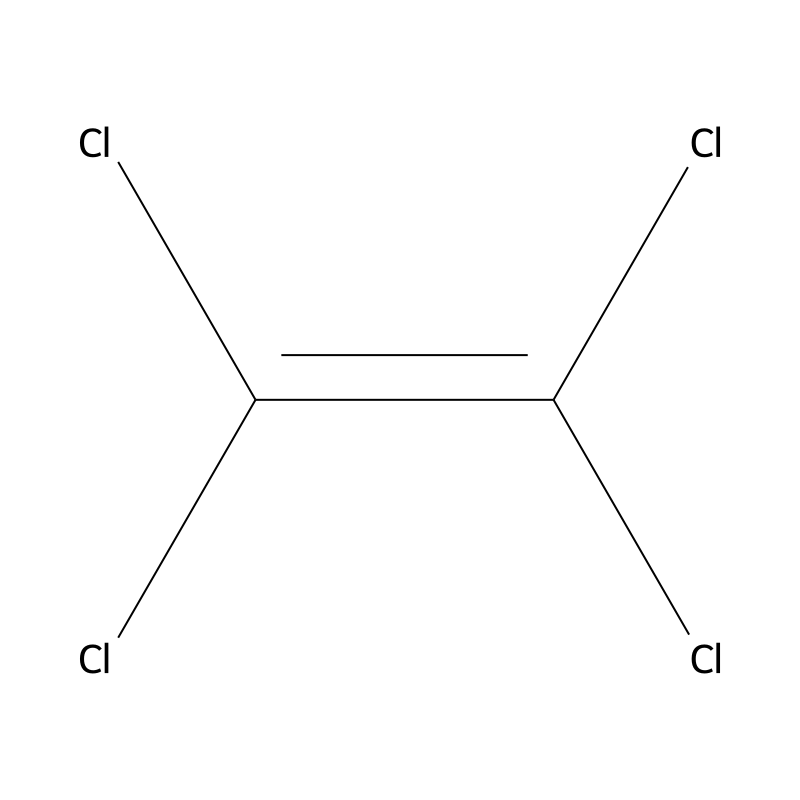

Tetrachloroethylene

C2Cl4

Cl2C=CCl2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2Cl4

Cl2C=CCl2

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 206 mg/L at 25 °C

Insoluble in water

Miscible with alcohol, ether, chloroform, benzene

Miscible with ethanol, ethyl ether, benzene

Miscible with solvent hexane; dissolves in most of the fixed and volatile oils

0.206 mg/mL at 25 °C

Solubility in water, g/100ml at 20 °C: 0.015

0.02%

Synonyms

Canonical SMILES

Tetrachloroethylene (PERC) is a highly stable, non-flammable chlorinated aliphatic hydrocarbon characterized by its high density (1.62 g/mL), elevated boiling point (121.1 °C), and strong lipophilic solvency [1]. As a bulk industrial solvent and chemical intermediate, it is primarily procured for high-temperature vapor degreasing, specialized extraction processes, and as a critical C2 precursor in the synthesis of fluorinated refrigerants [2]. Its lack of a measurable flash point and high thermal stability make it a benchmark material in industrial environments requiring rigorous non-flammability and heavy-duty grease removal capabilities, distinguishing it from lighter, more volatile solvent classes.

Substituting tetrachloroethylene with lighter chlorinated solvents like trichloroethylene (TCE) or dichloromethane (DCM) fundamentally alters process thermodynamics and chemical yields [1]. In vapor degreasing, lower-boiling alternatives fail to reach the melting points of heavy waxes and oxidized greases, resulting in incomplete soil removal and part rejection. In chemical synthesis, substituting PERC with TCE shifts the fluorination pathway entirely—yielding C2H2F4 (HFC-134a) instead of the desired C2HF5 (HFC-125)—making them strictly non-interchangeable as fluorocarbon precursors [2]. Furthermore, the higher vapor pressures of TCE and DCM lead to unacceptable evaporative losses in open-top systems designed specifically for PERC's volatility profile.

Superior Thermal Profile for Heavy Wax and Grease Removal

PERC operates at a significantly higher vapor temperature (121.1 °C) compared to TCE (87.2 °C) and DCM (39.6 °C) [1]. This elevated boiling point is critical for vapor degreasing applications involving high-melting-point soils, such as polishing compounds, heavy waxes, and oxidized greases. The higher temperature differential between the vapor zone and the ambient parts also results in a larger volume of solvent condensing on the workpiece, enhancing the mechanical flushing action before thermal equilibrium is reached [2].

| Evidence Dimension | Operating Vapor Temperature (Boiling Point) |

| Target Compound Data | 121.1 °C (PERC) |

| Comparator Or Baseline | 87.2 °C (TCE) |

| Quantified Difference | +33.9 °C higher operating temperature |

| Conditions | Standard atmospheric pressure vapor degreasing |

Procuring PERC ensures that heavy waxes and high-melting greases are effectively liquefied and flushed, which lower-boiling solvents cannot thermodynamically achieve.

Reduced Fugitive Emissions and Solvent Loss Rates

In open-top degreasers and extraction systems, solvent consumption is heavily dictated by vapor pressure. PERC exhibits a vapor pressure of approximately 14 mmHg at 20 °C, which is substantially lower than that of TCE (58 mmHg) and DCM (350 mmHg) [1]. This lower volatility translates to significantly reduced evaporative losses during idle periods and handling, improving overall process economics and simplifying compliance with volatile organic compound (VOC) emission thresholds compared to lighter chlorinated alternatives.

| Evidence Dimension | Vapor Pressure at 20 °C |

| Target Compound Data | 14 mmHg (1.9 kPa) |

| Comparator Or Baseline | 58 mmHg (7.7 kPa) for TCE |

| Quantified Difference | 75.8% reduction in vapor pressure |

| Conditions | 20 °C, standard atmospheric conditions |

Lower vapor pressure directly reduces costly solvent drag-out and evaporative losses, lowering long-term procurement volumes for process replenishment.

Balanced Solvency for Sensitive Substrate Compatibility

While highly effective at dissolving oils, PERC has a Kauri-Butanol (KB) value of 90, making it a milder aggressive solvent compared to TCE (KB = 130) and DCM (KB = 136) [1]. This specific solvency profile allows PERC to aggressively clean metal parts while exhibiting better compatibility with certain polymeric substrates, elastomers, and insulating varnishes that would otherwise swell, craze, or degrade when exposed to the higher-KB alternatives[2].

| Evidence Dimension | Kauri-Butanol (KB) Value |

| Target Compound Data | 90 (PERC) |

| Comparator Or Baseline | 130 (TCE) |

| Quantified Difference | 30.7% lower KB value (milder solvency) |

| Conditions | Standard ASTM D1133 Kauri-Butanol test |

Buyers processing mixed-material components (metals with specific polymer seals or coatings) must select PERC to prevent substrate degradation caused by higher-KB solvents.

Essential C2 Precursor for HFC-125 and HFO Synthesis

In the synthesis of next-generation refrigerants, the choice of chlorinated precursor strictly dictates the final product. PERC is the mandatory starting material for the catalytic liquid- or vapor-phase hydrofluorination to produce pentafluoroethane (HFC-125) via HCFC-123 and HCFC-124 intermediates[1]. Substituting PERC with TCE alters the stoichiometry and reaction pathway, exclusively yielding hydrofluorocarbon-134a (HFC-134a). Thus, for HFC-125 and specific hydrofluoroolefin (HFO) manufacturing lines, PERC is chemically irreplaceable.

| Evidence Dimension | Primary Fluorination Product |

| Target Compound Data | HFC-125 (Pentafluoroethane) |

| Comparator Or Baseline | HFC-134a (from TCE) |

| Quantified Difference | Distinct chemical synthesis pathway and final product |

| Conditions | Catalytic hydrofluorination with anhydrous HF |

Chemical manufacturers must procure PERC specifically to access the HFC-125 and HFO-1234yf reaction pathways, as other chlorinated alkenes yield entirely different refrigerant gases.

High-Temperature Vapor Degreasing of Heavy Industrial Soils

Due to its high boiling point (121.1 °C), PERC is the optimal choice for vapor degreasing operations targeting high-melting-point contaminants such as heavy waxes, polishing compounds, and oxidized greases in aerospace and automotive manufacturing [1]. Lower-boiling alternatives like TCE or DCM fail to liquefy these soils efficiently.

Precursor for HFC and HFO Refrigerant Manufacturing

PERC is an indispensable C2 building block procured by fluorochemical manufacturers. It is reacted with anhydrous hydrogen fluoride to synthesize critical intermediates (HCFC-123, HCFC-124) and final products like HFC-125 (pentafluoroethane) and next-generation low-GWP hydrofluoroolefins (HFOs) [2]. This pathway cannot be achieved using TCE.

Extraction Solvent for Mixed-Material Components

Leveraging its Kauri-Butanol value of 90 and low vapor pressure, PERC is utilized as an extraction and cleaning solvent in scenarios where aggressive oil removal is required, but the substrate contains elastomers or polymers that would be damaged by the higher solvency power (KB > 130) of TCE or DCM[1].

Physical Description

Liquid

Colorless liquid with a mild, chloroform-like odor; [NIOSH]

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid with a mild, chloroform-like odor.

Color/Form

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

121.2 °C

121 °C

250 °F

Flash Point

Heavy Atom Count

Vapor Density

5.83 (Air = 1)

Relative vapor density (air = 1): 5.7

5.83

Density

1.6230 g/cu cm at 20 °C

Density (at 20 °C): 1.62 g/cm³

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.09

1.62

LogP

log Kow = 3.40

3.40

3.4

Odor

Mild, chloroform-like odor

Chlorinated solvent odo

Odor Threshold

Odor Threshold High: 71.0 [mmHg]

Detection odor threshold from AIHA (mean = 47 ppm)

Odor threshold = 1 ppm

The distinctive odor of tetrachloroethylene does not necessarily provide adequate warning. Because tetrachloroethylene quickly desensitizes olfactory responses, persons can suffer exposure to vapor concentrations in excess of TLV limits without smelling it.

Recognition in air: 4.68 ppm (chemically pure)

The odor threshold for tetrachloroethylene has been established as 32 mg/ cu m.

Decomposition

Decomposes on contact with hot surfaces or flames. This produces toxic and corrosive fumes of hydrogen chloride, phosgene and chlorine. Decomposes slowly on contact with moisture. This produces trichloroacetic acid and hydrochloric acid.

When in contact with activated charcoal decomposes to form hexachloroethane and hexachlorobenzene at 700 °C.

Slowly decomposes on contact with moisture producing trichloroacetic acid and hydrochloric acid. Decomposes in UV light and in temperatures above 150 °C forming hydrochloric acid and phosgene.

When heated to decomposition it emits highly toxic fumes of /chloride/.

Melting Point

-22.2 °C

-22.3 °C

-22 °C

-2 °F

UNII

Related CAS

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Therapeutic Uses

VET: Anthelmintic.

Pharmacology

MeSH Pharmacological Classification

Vapor Pressure

18.5 [mmHg]

18.5 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 1.9

14 mmHg

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

This article reports on the development of a "harmonized" PBPK model for the toxicokinetics of perchloroethylene (tetrachloroethylene or perc) in mice, rats, and humans that includes both oxidation and glutathione (GSH) conjugation of perc, the internal kinetics of the oxidative metabolite trichloroacetic acid (TCA), and the urinary excretion kinetics of the GSH conjugation metabolites N-Acetylated trichlorovinyl cysteine and dichloroacetic acid. The model utilizes a wider range of in vitro and in vivo data than any previous analysis alone, with in vitro data used for initial, or "baseline," parameter estimates, and in vivo datasets separated into those used for "calibration" and those used for "evaluation." Parameter calibration utilizes a limited Bayesian analysis involving flat priors and making inferences only using posterior modes obtained via Markov chain Monte Carlo (MCMC). As expected, the major route of elimination of absorbed perc is predicted to be exhalation as parent compound, with metabolism accounting for less than 20% of intake except in the case of mice exposed orally, in which metabolism is predicted to be slightly over 50% at lower exposures. In all three species, the concentration of perc in blood, the extent of perc oxidation, and the amount of TCA production is well-estimated, with residual uncertainties of approximately 2-fold. However, the resulting range of estimates for the amount of GSH conjugation is quite wide in humans (approximately 3000-fold) and mice (approximately 60-fold). While even high-end estimates of GSH conjugation in mice are lower than estimates of oxidation, in humans the estimated rates range from much lower to much higher than rates for perc oxidation. It is unclear to what extent this range reflects uncertainty, variability, or a combination. Importantly, by separating total perc metabolism into separate oxidative and conjugative pathways, an approach also recommended in a recent National Research Council review, this analysis reconciles the disparity between those previously published PBPK models that concluded low perc metabolism in humans and those that predicted high perc metabolism in humans. In essence, both conclusions are consistent with the data if augmented with some additional qualifications: in humans, oxidative metabolism is low, while GSH conjugation metabolism may be high or low, with uncertainty and/or interindividual variability spanning three orders of magnitude. More direct data on the internal kinetics of perc GSH conjugation, such as trichlorovinyl glutathione or tricholorvinyl cysteine in blood and/or tissues, would be needed to better characterize the uncertainty and variability in GSH conjugation in humans.

Tetrachloroethylene is a volatile, lipophilic small molecule that is rapidly and extensively absorbed after inhalation and oral exposure. It can also be rapidly absorbed through the skin, but dermal absorption appears to be a less important route of exposure. In humans, inhalation exposure to tetrachloroethylene typically results, within a few hours of exposure, in a pseudoequilibrium between inspired air and blood although there can be substantial interindividual differences in absorption behavior. After oral dosing in animals, peak blood tetrachloroethylene concentrations are typically reached within 15-30 min, and systemic bioavailability is typically greater than 80%; once absorbed, tetrachloroethylene is rapidly distributed throughout the body, and well-perfused tissues reach a pseudoequilibrium with blood within a few minutes.

Because of its lipophilicity, the highest concentrations of tetrachloroethylene are found in adipose tissue. In humans, the fat-to-blood concentration ratio has been estimated to be as high as 90:1. Relatively high concentrations are also observed in the liver and brain. On the basis of animal studies and sparse human data, the brain concentration of tetrachloroethylene is 4-8 times the blood concentration.

For more Absorption, Distribution and Excretion (Complete) data for Tetrachloroethylene (32 total), please visit the HSDB record page.

Metabolism Metabolites

Trichloroethylene (TRI) and tetrachloroethylene (TETRA) are solvents that have been widely used in a variety of industries, and both are widespread environmental contaminants. ... Seven human volunteers were exposed by inhalation to 1 ppm of TRI or TETRA for 6 hr, with biological samples collected for analysis during exposure and up to 6 days postexposure. Concentrations of TRI, TETRA, free trichloroethanol (TCOH), total TCOH (free TCOH plus glucuronidated TCOH), and trichloroacetic acid (TCA) were determined in blood and urine; TRI and TETRA concentrations were measured in alveolar breath. Toxicokinetic time courses and empirical analyses of classical toxicokinetic parameters were compared with those reported in previous human volunteer studies, most of which involved exposures that were at least 10 fold higher. Qualitatively, TRI and TETRA toxicokinetics were consistent with previous human studies. Quantitatively, alveolar retention and clearance by exhalation were similar to those found previously but blood and urine data suggest a number of possible toxicokinetic differences. For TRI, data from the current study support lower apparent blood-air partition coefficients, greater apparent metabolic clearance, less TCA production, and greater glucuronidation of TCOH as compared to previous studies. For TETRA, the current data suggest TCA formation that is similar or slightly lower than that of previous studies. Variability and uncertainty in empirical estimates of total TETRA metabolism are substantial, with confidence intervals among different studies substantially overlapping. ...

The two major products of tetrachloroethylene metabolism by the CYP pathway are trichloroacetyl chloride and oxalyl chloride.

The beta-lyase pathway: Tetrachloroethylene is conjugated with glutathione to S-(1,2,2-trichlorovinyl) glutathione and is later processed by gamma-glutamyl transpeptidase and aminopeptidase to S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC).

For more Metabolism/Metabolites (Complete) data for Tetrachloroethylene (19 total), please visit the HSDB record page.

Tetrachloroethylene is readily absorbed following inhalation, oral, and dermal exposure. Once tetrachloroethylene is absorbed, its relatively high lipophilicity results in distribution to fatty tissue. Some tetrachloroethylene is metabolized to trichloroacetic acid (TCA) by cytochrome P-450 enzymes and the glutathione-conjugation pathway, then excreted in the urine. The remaining unmetabolized tetrachloroethylene is exhaled. (L116)

Wikipedia

Biological Half Life

After ingestion of 12-16 g tetrachloroethylene, a 6 year old boy was admitted to the clinic in coma. ... The tetrachloroethylene blood level profile which was determined under hyperventilation therapy could be computer fitted to a two compartment model. Elimination of tetrachloroethylene from the blood compartment occurred via a rapid and a slow process with half-lives of 30 min and 35 hours, respectively. These values compared favorably with the half-lives of 160 min and 33 hours under normal respiratory conditions. ...

The elimination of tetrachloroethylene in expired air ranged from 50 to 150 ppm (339 to 1,017 mg/cu m) for up to 8 hr. Biological half-life for fat stores was 71.5 hr.

The biological half-life of tetrachloroethylene metabolites (as measured as total trichloro-compounds) is 144 hours.

The excretion via blood and lungs occurred at 3 different rate constants with half-lives of 12-16 hr, 30-40 hr, and about 55 hr, respectively, 20, 50, and 100 hr after exposure. Trichloroacetic acid was excreted from blood with a half-life of 75-80 hr ... The half-life of this metabolite in urine /is/ about 6 days.

Half-lives for respiratory elimination range from 1 to 72 hr.

Use Classification

Hazardous Air Pollutants (HAPs)

Food Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes

Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

Prepared primarily by two processes: (1) The Huels method whereby direct chlorination of ethylene yields 70% perchloroethylene, 20% carbon tetrachloride, and 10% other chlorinated products; (2) Hydrocarbons such as methane, ethane, or propane are simultaneously chlorinated and pyrolyzed to yield over 95% perchloroethylene plus carbon tetrachloride and hydrochloric acid.

Tetrachloroethylene is produced mainly by oxyhydrochlorination, perchlorination, and/or dehydrochlorination of hydrocarbons or chlorinated hydrocarbons such as 1,2 dichloroethane, propylene, propylene dichloride, 1,1,2-tri-chloroethane, and acetylene.

General Manufacturing Information

Machinery Manufacturing

Industrial Gas Manufacturing

Petroleum Refineries

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Not Known or Reasonably Ascertainable

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Adhesive Manufacturing

Petrochemical Manufacturing

All Other Basic Organic Chemical Manufacturing

Wholesale and Retail Trade

Ethene, 1,1,2,2-tetrachloro-: ACTIVE

Analytic Laboratory Methods

Method: NIOSH 2549, Issue 1; Procedure: gas chromatography with flame ionization detection; Analyte: perchloroethylene; Matrix: air; Detection Limit: 100 ng per tube or less.

Method: OSHA 1001; Procedure: gas chromatography using flame ionization detection; Analyte: tetrachloroethylene; Matrix: air; Detection Limit: 14 ppb (98 ug/cu m) (charcoal tubes); 104 ppb (705 ug/cu m) (SKC 575-002 samplers).

Method: USGS-NWQL O-4127-96; Procedure: gas chromatography/mass spectrometry; Analyte: tetrachloroethylene; Matrix: surface- or ground-water; Detection Limit: 0.027 ug/L.

For more Analytic Laboratory Methods (Complete) data for Tetrachloroethylene (28 total), please visit the HSDB record page.

Clinical Laboratory Methods

Tetrachloroethylene (perchloroethylene; PERC) is a high-production volume chemical and ubiquitous environmental contaminant that is hazardous to human health. Toxicity attributed to PERC is mediated through oxidative and glutathione (GSH) conjugation metabolites. The conjugation of PERC by glutathione-s-transferase to generate S-(1,2,2-trichlorovinyl) glutathione (TCVG), which is subsequently metabolized to form S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) is of special importance to human health. Specifically, TCVC may be metabolized to N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (NAcTCVC) which is excreted through urine, or to electrophilic metabolites that are nephrotoxic and mutagenic. Little is known regarding toxicokinetics of TCVG, TCVC, and NAcTCVC as analytical methods for simultaneous determination of these metabolites in tissues have not yet been reported. Hence, an ultra-high-performance liquid chromatography electrospray ionization tandem mass spectrometry-based method was developed for analysis of TCVG, TCVC, and NAcTCVC in liver, kidneys, serum, and urine. The method is rapid, sensitive, robust, and selective for detection all three analytes in every tissue examined, with limits of detection (LOD) ranging from 1.8 to 68.2 femtomoles on column, depending on the analyte and tissue matrix. This method was applied to quantify levels of TCVG, TCVC, and NAcTCVC in tissues from mice treated with PERC (10 to 1000 mg/kg, orally) with limits of quantitation (LOQ) of 1-2.5 pmol/g in liver, 1-10 pmol/g in kidney, 1-2.5 pmol/mL in serum, and 2.5-5 pmol/mL in urine. This method is useful for further characterization of the GSH conjugative pathway of PERC in vivo and improved understanding of PERC toxicity.

Volatile organic compounds (VOCs) are ubiquitous in the environment, originating from many different natural and anthropogenic sources, including tobacco smoke. Long-term exposure to certain VOCs may increase the risk for cancer, birth defects, and neurocognitive impairment. Therefore, VOC exposure is an area of significant public health concern. Urinary VOC metabolites are useful biomarkers for assessing VOC exposure because of non-invasiveness of sampling and longer physiological half-lives of urinary metabolites compared with VOCs in blood and breath. We developed a method using reversed-phase ultra high performance liquid chromatography (UPLC) coupled with electrospray ionization tandem mass spectrometry (ESI/MSMS) to simultaneously quantify 28 urinary VOC metabolites as biomarkers of exposure. We describe a method that monitors metabolites of acrolein, acrylamide, acrylonitrile, benzene, 1-bromopropane, 1,3-butadiene, carbon-disulfide, crotonaldehyde, cyanide, N,N-dimethylformamide, ethylbenzene, ethylene oxide, propylene oxide, styrene, tetrachloroethylene, toluene, trichloroethylene, vinyl chloride and xylene. The method is accurate (mean accuracy for spiked matrix ranged from 84 to 104%), sensitive (limit of detection ranged from 0.5 to 20 ng/mL) and precise (the relative standard deviations ranged from 2.5 to 11%). We applied this method to urine samples collected from 1203 non-smokers and 347 smokers and demonstrated that smokers have significantly elevated levels of tobacco-related biomarkers compared to non-smokers. We found significant (p<0.0001) correlations between serum cotinine and most of the tobacco-related biomarkers measured. These findings confirm that this method can effectively quantify urinary VOC metabolites in a population exposed to volatile organics.

Meconium is the earliest stool of newborns, and is a complex matrix that reflects the degree of exposure of the fetus to xenobiotics. To investigate fetal exposure to volatile organic compounds, an analytical method was developed to identify and quantify BTEX (benzene, toluene, ethylbenzene, and o,m,p-xylene) and two chlorinated solvents (trichloroethylene and tetrachloroethylene) in meconium. Headspace-solid-phase microextraction coupled with gas chromatography-mass spectrometry was selected because it is simple, sensitive, can be automated, and requires no extensive sample preparation. Several extraction variables were optimized (fiber type, incubation time, temperature of fiber, and use of salt). Because meconium is a complex matrix, quantification by SPME was considered carefully because of potential interference, for example competitive adsorption. Calibration in water was compared with calibration in meconium using external and internal methods (with isotope-labeled compounds). In meconium, limits of quantification were determined to be in the range 0.064-0.096 ng/g for the investigated compounds. All target compounds were determined in "real-case" meconium samples.

The expired breath of subjects, exposed for periods of approx 90 min to atmospheres artificially contaminated with low levels ... tetrachloroethylene (approx 50 ppm), was monitored during and after the exposure period using an atm pressure ionization mass spectrometer (API/MS), fitted with a direct breath analysis system. The retention of solvent by the subjects estimated from steady state levels in the expired breath, averaged 87%. The elimination of unchanged solvent via respiration during the post exposure period followed first order kinetics a with mean half-life value of 79 min.

Storage Conditions

Store in a secure poison location. Prior to working with this chemical you should be trained on its proper handling and storage. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA Standard 1910.1045. Tetrachloroethylene must be stored to avoid contact with strong oxidizers, such as chlorine, bromine, and chlorine dioxide; chemically active metals, such as barium, lithium, and beryllium; and nitric acid, since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from heat.

Store in cool, dry, well-ventilated location. Separate from active metals. Isolate from open flames and combustibles.

It is stored in mild steel tanks equipped with breathing vents & chemical driers. It can be transferred through seamless black iron pipes, with gasketing materials of compressed asbestos, asbestos reinforced with metal, or asbestos impregnated with Teflon or Viton, employing centrifugal or positive displacement pumps of cast iron or steel construction. Small quantities ... may be stored safely in green or amber glass containers.

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

... In a field experiment ... a 10-year-old Serbian spruce (Picea omorica) was continually exposed to trichloroethylene and tetrachloroethylene for 7 months. The effects observed included chlorosis, necrosis and premature loss, particularly on the sun-exposed faces of the needles. Along several of the sun-exposed twigs, a total loss of chlorophyll was observed. The damage intensified after periods of clear, sunny days. The same toxic effects were observed on the sun-exposed leaves of a hornbeam shrub (Carpinus betulus) located about 2 m downwind from the spruce tree. Concentrations of trichloroethylene among the branches of the spruce ranged from 2.7 to 10.8 mg/cu m (mean = 4.6 mg/cu m) during the study. Concentrations of tetrachloroethylene ranged from 3.4 to 13.7 mg/cu m (mean = 11.8 mg/cu m). /It was also/ demonstrated that exposure to similar concentrations of trichloroethylene or tetrachloroethylene, in combination with visible/ultraviolet radiation, in the laboratory caused a similar degree of depression in photosynthetic pigments in Norway spruce needles (Picea abies).

Intubation of rats with mixtures of benzene and tetrachloroethylene yielded a combined toxicity which was only slightly less than additive. Mixtures of toluene with tetrachloroethylene resulted in LD50 values of less than than predicted for simple additivity, indicating synergistic effects.

There is evidence of hepatotoxic effects caused by Perchloroethylene (PCE), presumably due to reactive metabolic intermediates; lipid peroxidation is under study as a potential mechanism of toxicity. /This study sought/ to verify if PCE levels comparable to those reached in the blood of exposed subjects can cause cell damage and lipid peroxidation. The association of PCE with lipid peroxidation inducing drugs (cyclosporine A, valproic acid and amiodarone) was also tested on rat isolated hepatocytes. AST and LDH release, MTT test and lipid peroxidation assay showed that PCE determines dose-dependent effects on rat isolated hepatocytes. The toxic potential resulting from /the/ data would be valproic acid < cyclosporine A < amiodarone. While valproic acid and cyclosporine caused a mild toxicity, the effects of amiodarone were more severe; in particular, the association of PCE with amiodarone showed a clear additive effect. The role of lipid peroxidation in the liver toxicity exerted by the tested compounds was confirmed by /the/ data, and resulted relevant after treatment of cells with amiodarone and PCE. Extrapolating these results to human, /it is suggested/ that a subject professionally exposed to PCE, who chronically assumes a lipid peroxidation inducing drug like amiodarone, may be potentially exposed to a higher risk of liver toxicity.

Stability Shelf Life

It may be handled in the presence or absence of air, water, and light with any of the common construction materials at temperatures up to 140 °C. This material is extremely stable and resists hydrolysis.

Tetrachloroethylene is stable up to 500 °C in the absence of catalysts, moisture, and oxygen.